
Octahydrochromen-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octahydrochromen-4-ol can be synthesized through the Prins cyclization reaction. One common method involves the reaction of vanillin with isopulegol in the presence of acid-modified montmorillonite clays. The reaction is typically carried out in toluene at 35°C. The acidity and microporosity of the catalyst play crucial roles in controlling the reaction rate and selectivity towards this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of acid-modified clays as catalysts is advantageous due to their availability and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is essential to achieve high yields and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Octahydrochromen-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can further saturate the compound or reduce any oxidized derivatives back to this compound.
Substitution: Substitution reactions can introduce different functional groups into the chromene structure, potentially altering its properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups, can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while substitution can introduce new functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Octahydrochromen-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and catalysis.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of octahydrochromen-4-ol involves its interaction with specific molecular targets and pathways. For instance, its analgesic activity may be attributed to its ability to modulate pain receptors or inhibit inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Terpinen-4-ol: A monoterpene alcohol with similar structural features but different biological activities.
α-Terpineol: Another monoterpene alcohol with applications in fragrances and potential antimicrobial properties.
Uniqueness: Octahydrochromen-4-ol is unique due to its saturated chromene structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
3,4,4a,5,6,7,8,8a-octahydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H16O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h7-10H,1-6H2 |
Clave InChI |
VSFYAFAAVATPMP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C(CCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869935.png)
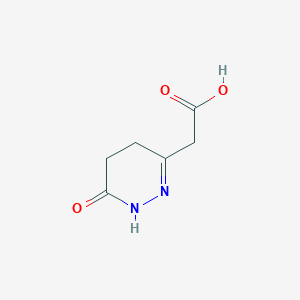
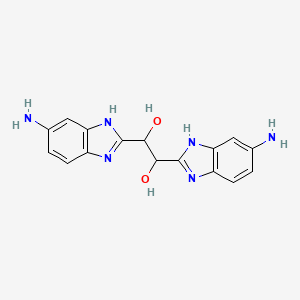

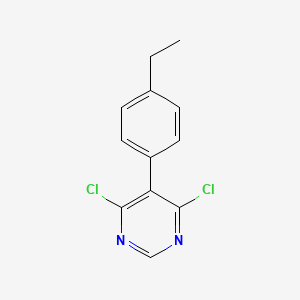
![4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl]Morpholine](/img/structure/B13869960.png)
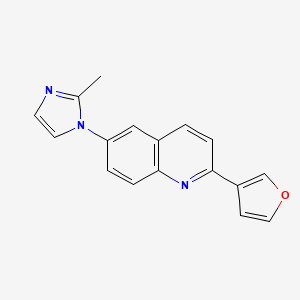
![Tert-butyl 1,4-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13869977.png)
![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13869979.png)
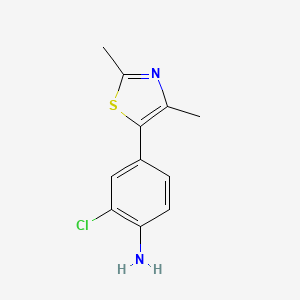


![Methyl 3-methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate](/img/structure/B13869998.png)
![[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol](/img/structure/B13870004.png)
